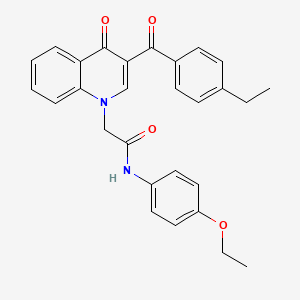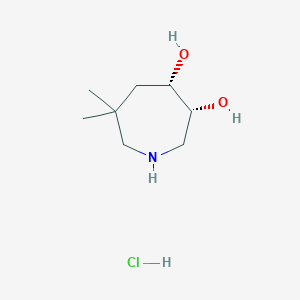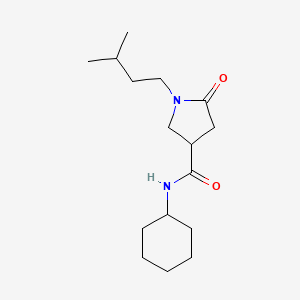
2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The molecule also contains a 2-chlorophenyl group and an ethanol group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. The InChI code provided in some databases can be used to generate a 3D structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the triazole ring, the chlorophenyl group, and the ethanol group would all participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental methods. These properties include melting point, boiling point, solubility, and others .Mécanisme D'action
The mechanism of action of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to membrane disruption and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammalian cells. It has also been found to have low binding affinity to human cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol in lab experiments include its high potency against fungal strains, low toxicity to mammalian cells, and low risk of drug-drug interactions. However, the compound has limitations in terms of its solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.
Orientations Futures
For research on 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol include exploring its potential as an antifungal agent in clinical settings. The compound may also be studied for its potential use in combination therapies with other antifungal agents. Additionally, research may focus on developing new synthesis methods to improve the yield and purity of the compound. Finally, the compound may be studied for its potential applications in other fields, such as agriculture and food preservation.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential as an antifungal agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new and effective antifungal therapies.
Méthodes De Synthèse
The synthesis of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves the reaction of 2-chlorobenzyl alcohol with sodium azide in the presence of a copper catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol has been extensively studied for its antifungal properties. It has been found to be effective against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The compound works by inhibiting the growth of fungal cells by disrupting the cell wall and membrane.
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(2-chlorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-4-10(9)14-7-8(5-6-15)12-13-14/h1-4,7,15H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTLTNDVDYQHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Chlorophenyl)-2-[[5-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2914487.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2914489.png)
![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914491.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2914496.png)

![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)
![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2914502.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2914503.png)